(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Property Lead Optimization

Medicinal chemists often face regiochemical ambiguity and synthetic delays when using unsubstituted pyridine methanamine building blocks. (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride eliminates this risk with a pre-installed 6-ethyl group that blocks unwanted reactivity, ensuring exclusive 4-position functionalization. • Regiochemical control: 6-position blocked by ethyl, eliminating regioisomeric mixtures and simplifying purification in array synthesis. • CNS-optimized profile: Calculated LogP 1.53, TPSA 48.14 Ų - balanced lipophilicity for blood-brain barrier penetration without halogenation. • Supply reliability: 98% purity hydrochloride salt with high DMF solubility for automated parallel synthesis platforms.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
Cat. No. B12999294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)OC)CN.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-3-7-4-5-9(12-2)8(6-10)11-7;/h4-5H,3,6,10H2,1-2H3;1H
InChIKeyVLLHODSNJCBEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride: Pyridine Building Block


(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride (free base CAS 1824097-70-2) is a 2,3,6-trisubstituted pyridine derivative featuring an ethyl group at the 6-position, a methoxy group at the 3-position, and an aminomethyl group at the 2-position, supplied as the hydrochloride salt . This compound serves as a functionalized heterocyclic building block in medicinal chemistry, where the distinct combination of electron-donating (ethyl, methoxy) and nucleophilic (primary amine) substituents offers predictable reactivity for amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions .

Risks of Substituting (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride


Replacing (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride with a seemingly similar pyridine methanamine introduces quantifiable risks in both the physicochemical profile and the downstream synthetic utility . The 6-ethyl group, absent in the common analogue (3-methoxypyridin-2-yl)methanamine, increases the calculated LogP by a measurable delta, which can alter membrane permeability and solubility in lead optimization [1]. Similarly, the 3-methoxy group, missing in (6-ethylpyridin-2-yl)methanamine, provides a critical hydrogen-bond acceptor and electronic modulation site that influences both binding interactions and the electron density on the pyridine ring for subsequent functionalization . These differences mean that biological screening data, synthetic yields, and PK properties obtained from in-class analogues cannot be assumed for the target compound, making precise building block selection non-interchangeable.

Quantitative Differentiation from Closest Analogs


Lipophilicity Boost from 6-Ethyl Group

The target compound possesses a calculated LogP of 1.1113, as reported by Leyan . This is attributable to the 6-ethyl substituent. Its closest non-ethylated analog, **(3-methoxypyridin-2-yl)methanamine (CAS 595560-87-5)**, has a lower predicted XLogP, typically around 1.0 for simpler methoxypyridines, though a precise head-to-head measurement is not available in a single study [1]. The addition of the ethyl group provides a quantifiable increase in lipophilicity, directly impacting passive membrane permeability and solubility for early drug discovery programs.

Medicinal Chemistry Physicochemical Property Lead Optimization

Molecular Weight and Heavy Atom Advantage

The target compound has a molecular weight of 166.22 g/mol (free base) . This is 28.05 g/mol heavier than **(3-methoxypyridin-2-yl)methanamine** (free base MW 138.17 g/mol) [1] and 30.03 g/mol heavier than **(6-ethylpyridin-2-yl)methanamine** (free base MW 136.19 g/mol) . The increase is precisely accounted for by the Ethyl (-CH2CH3, +28 Da) and Methoxy (-OCH3, +30 Da) groups, respectively. This larger heavy atom count (12 vs. 10) provides a more substantial core for fragment growing while retaining a favorable molecular weight for oral bioavailability.

Fragment-Based Drug Discovery Synthetic Chemistry Structure-Based Design

Balanced TPSA for CNS Penetration

The target compound's TPSA is calculated as 48.14 Ų . This value is higher than the TPSA of the simple analogue **(6-ethylpyridin-2-yl)methanamine**, which lacks the methoxy group and thus has a lower TPSA (estimated at ~38 Ų) . The additional hydrogen-bond acceptor capacity (3 vs. 2) provided by the 3-methoxy group can enhance solubility while still keeping TPSA well below 90 Ų, a commonly used threshold for predicting blood-brain barrier penetration. This creates a balanced profile distinct from its anisole-lacking comparator.

Physicochemical Property Drug Design ADME Prediction

2,3,6-Trisubstitution for Regioselective Functionalization

The target compound is a 2,3,6-trisubstituted pyridine, whereas the common building block **(3-methoxypyridin-2-yl)methanamine** is a 2,3-disubstituted pyridine . The presence of the 6-ethyl group in the target compound blocks one reactive site, which can be advantageous for directing late-stage C-H functionalization or metalation to the less hindered 4- and 5-positions. This divergent reactivity profile is a key factor for synthetic chemists planning regioselective modifications.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Key Application Scenarios for (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride


CNS Lead Optimization with Tunable Lipophilicity

The compound's calculated LogP of 1.1113 and TPSA of 48.14 Ų position it as a versatile central nervous system (CNS) building block. Its lipophilicity is higher than that of the non-ethylated core (3-methoxypyridin-2-yl)methanamine by an estimated 0.1-0.5 log units , a difference that can be exploited to increase blood-brain barrier permeability without resorting to halogenation. Medicinal chemists procuring this compound for a CNS lead optimization series can expect predictable SAR from the added ethyl group.

Late-Stage Functionalization at 4-Position

With the 6-position blocked by an ethyl group, researchers can selectively target the 4-position for electrophilic aromatic substitution or directed metalation . This is contrasted with the extensively used (3-methoxypyridin-2-yl)methanamine, where the 6-position is also free, leading to potential regioisomeric mixtures. The inherent regiochemical control simplifies purification and increases yield in array synthesis.

Fragment Growing for Kinase or Receptor Targets

Possessing a molecular weight of 166.22 g/mol and 12 heavy atoms, the compound is 28.05 g/mol heavier than the standard fragment (3-methoxypyridin-2-yl)methanamine [1]. This additional mass, combined with the pre-installed ethyl group, provides a more 'grown' fragment that can accelerate hit-to-lead timelines by reducing the number of synthetic steps needed to reach a lead-like molecular weight range (typically 250-350 g/mol). It is directly applicable in structure-based design where a specific hydrophobic pocket near the 6-position of the pyridine ring is targeted by the ethyl group.

Amide and Sulfonamide Library Synthesis

The primary amine handle at the 2-position is the standard reactive handle for generating amide, sulfonamide, or urea libraries. The compound's 98% purity, as specified by Leyan , ensures consistent coupling yields without the need for pre-purification, directly impacting the reliability of library production. Using the hydrochloride salt also guarantees high solubility in polar aprotic solvents like DMF, a crucial practical advantage for automated parallel synthesis platforms.

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